Cas no 6375-27-5 (N-(2,5-Dimethoxyphenyl)-3-oxobutanamide)

N-(2,5-Dimethoxyphenyl)-3-oxobutanamide is a synthetic organic compound featuring a β-ketoamide functional group attached to a dimethoxyphenyl moiety. This structure confers reactivity useful in organic synthesis, particularly as an intermediate in the preparation of heterocyclic compounds or pharmaceutical precursors. The presence of electron-donating methoxy groups enhances the aromatic ring's nucleophilicity, facilitating selective functionalization. The β-ketoamide segment offers versatility in condensation and cyclization reactions. Its well-defined molecular architecture ensures consistent performance in research applications, such as medicinal chemistry or material science. The compound is typically characterized by high purity and stability under standard laboratory conditions, making it a reliable reagent for specialized synthetic pathways.
N-(2,5-Dimethoxyphenyl)-3-oxobutanamide structure
6375-27-5 structure
商品名:N-(2,5-Dimethoxyphenyl)-3-oxobutanamide
CAS番号:6375-27-5
MF:C12H15NO4
メガワット:237.2518
MDL:MFCD00043930
CID:46711
PubChem ID:80777

N-(2,5-Dimethoxyphenyl)-3-oxobutanamide 化学的及び物理的性質

名前と識別子

    • N-(2,5-Dimethoxyphenyl)-3-oxobutanamide
    • AA25A
    • AADA
    • Acetoacetic-2,5-dimethoxyanilide
    • Acetoacet-2,5-Dichloro Acetanilide
    • Acetoacet-2,5-Dimethoxyanilide
    • 2,5-Dimethoxyacetoacetanilide
    • 2',5'-Dimethoxyacetoacetanilide
    • Acetoacetyl-2,5-dimethoxyanilide
    • Acetoacet-2',5'-dimethoxyanilide
    • Butanamide, N-(2,5-dimethoxyphenyl)-3-oxo-
    • T6ELE0Q76F
    • DSSTox_CID_24709
    • DSSTox_RID_80411
    • DSSTox_GSID_44709
    • 2,5-Dimethoxy acetoacetanilide
    • NSC50634
    • Tox21_302213
    • SBB077973
    • STL087577
    • EINECS 228-936-7
    • ACETOACETYL 2,5-DIMETHOXYANILIDE
    • A834504
    • CHEMBL3182874
    • CAS-6375-27-5
    • NS00035548
    • DTXSID8044709
    • 6375-27-5
    • AB00078259-01
    • N-(2,5-dimethoxyphenyl)-3-oxo-butyramide
    • D5584
    • NSC 50634
    • Z56887788
    • NSC-50634
    • FT-0621782
    • Q27289737
    • CS-0218594
    • Acetoacetanilide, 2',5'-dimethoxy-
    • MFCD00043930
    • EN300-01448
    • DTXCID6024709
    • NCGC00256217-01
    • AKOS000115206
    • D90410
    • UNII-T6ELE0Q76F
    • 8R-0028
    • W-104880
    • SCHEMBL5406017
    • Acetoacetanilide, 2',5'-dimethoxy-(8CI)
    • DB-054537
    • PJFIAKRRJLGWMD-UHFFFAOYSA-N
    • MDL: MFCD00043930
    • インチ: 1S/C12H15NO4/c1-8(14)6-12(15)13-10-7-9(16-2)4-5-11(10)17-3/h4-5,7H,6H2,1-3H3,(H,13,15)
    • InChIKey: PJFIAKRRJLGWMD-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1N([H])C(C([H])([H])C(C([H])([H])[H])=O)=O)OC([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 237.10000
  • どういたいしつりょう: 237.1
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 280
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • ひょうめんでんか: 0
  • 互変異性体の数: 8
  • トポロジー分子極性表面積: 64.599

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: 71.0 to 75.0 deg-C
  • ふってん: 410 ℃ at 760 mmHg
  • フラッシュポイント: 201.8±27.3 °C
  • 屈折率: 1.542
  • PSA: 64.63000
  • LogP: 1.69440

N-(2,5-Dimethoxyphenyl)-3-oxobutanamide セキュリティ情報

N-(2,5-Dimethoxyphenyl)-3-oxobutanamide 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-(2,5-Dimethoxyphenyl)-3-oxobutanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-01448-10.0g
N-(2,5-dimethoxyphenyl)-3-oxobutanamide
6375-27-5 95.0%
10.0g
$64.0 2025-03-21
eNovation Chemicals LLC
K93108-100g
2,5-Dimethoxyacetoacetanilide
6375-27-5 97%
100g
$160 2024-05-23
Enamine
EN300-01448-0.5g
N-(2,5-dimethoxyphenyl)-3-oxobutanamide
6375-27-5 95.0%
0.5g
$19.0 2025-03-21
Enamine
EN300-01448-0.25g
N-(2,5-dimethoxyphenyl)-3-oxobutanamide
6375-27-5 95.0%
0.25g
$19.0 2025-03-21
Enamine
EN300-01448-5.0g
N-(2,5-dimethoxyphenyl)-3-oxobutanamide
6375-27-5 95.0%
5.0g
$36.0 2025-03-21
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D5584-25G
2',5'-Dimethoxyacetoacetanilide
6375-27-5 >98.0%(HPLC)(N)
25g
¥160.00 2024-04-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
SA953-5g
N-(2,5-Dimethoxyphenyl)-3-oxobutanamide
6375-27-5 98.0%(LC&N)
5g
¥56.2 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
SA953-25g
N-(2,5-Dimethoxyphenyl)-3-oxobutanamide
6375-27-5 98.0%(LC&N)
25g
¥380.0 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
SA953-25g
N-(2,5-Dimethoxyphenyl)-3-oxobutanamide
6375-27-5 98.0%(LC&N)
25g
¥132.2 2023-09-01
Enamine
EN008-7182-0.1g
N-(2,5-dimethoxyphenyl)-3-oxobutanamide
6375-27-5 98%
0.1g
$19.0 2023-10-28

N-(2,5-Dimethoxyphenyl)-3-oxobutanamideに関する追加情報

Introduction to N-(2,5-Dimethoxyphenyl)-3-oxobutanamide (CAS No. 6375-27-5)

N-(2,5-Dimethoxyphenyl)-3-oxobutanamide, identified by its CAS number 6375-27-5, is a significant compound in the realm of chemical and pharmaceutical research. This molecule has garnered attention due to its unique structural properties and potential applications in various scientific domains.

The chemical structure of N-(2,5-Dimethoxyphenyl)-3-oxobutanamide consists of a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, linked to an amide functional group attached to a butanoyl moiety. This configuration imparts distinct electronic and steric properties, making it a versatile scaffold for further chemical modifications and biological evaluations.

In recent years, there has been growing interest in exploring the pharmacological potential of molecules with similar structural motifs. The presence of methoxy groups on the phenyl ring can influence the compound's solubility, metabolic stability, and interaction with biological targets. These factors are crucial in drug design, particularly in the development of novel therapeutic agents.

One of the most compelling aspects of N-(2,5-Dimethoxyphenyl)-3-oxobutanamide is its potential as a precursor in synthesizing more complex molecules. Researchers have leveraged this compound to develop derivatives with enhanced biological activity. For instance, studies have shown that modifications at the amide bond or the phenyl ring can lead to compounds with improved binding affinity to specific enzymes or receptors.

The amide group in N-(2,5-Dimethoxyphenyl)-3-oxobutanamide serves as a versatile handle for further functionalization. This feature has been exploited in the synthesis of peptidomimetics, which are designed to mimic the biological activity of natural peptides but with improved pharmacokinetic properties. Such peptidomimetics are particularly valuable in treating diseases where peptide-based therapies suffer from poor stability or bioavailability.

In addition to its role as a synthetic intermediate, N-(2,5-Dimethoxyphenyl)-3-oxobutanamide has shown promise in preliminary biological assays. Early studies have indicated that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways. These findings align with the broader trend in drug discovery towards targeting inflammation-related mechanisms.

The methoxy groups on the phenyl ring are particularly noteworthy for their ability to modulate electronic properties through resonance effects. This characteristic can influence both the compound's reactivity and its interactions with biological targets. For example, electron-donating methoxy groups can enhance binding affinity by stabilizing negative charges on transition states or enzyme active sites.

The synthesis of N-(2,5-Dimethoxyphenyl)-3-oxobutanamide involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the preparation of 2,5-dimethoxybenzaldehyde, which is then converted into the corresponding acyl chloride before reacting with butanamidine hydrochloride to form the desired amide derivative. This synthetic route underscores the compound's accessibility and suitability for further derivatization.

Ongoing research continues to uncover new applications for N-(2,5-Dimethoxyphenyl)-3-oxobutanamide. In particular, there is increasing interest in exploring its potential as an intermediate in the development of agrochemicals. The structural features of this compound make it a promising candidate for designing novel pesticides or herbicides with improved efficacy and environmental safety.

The pharmaceutical industry has also recognized the value of N-(2,5-Dimethoxyphenyl)-3-oxobutanamide

In conclusion, N-(2,5-Dimethoxyphenyl)-<0x3 oxobutanamide (CAS No. 6375-27-5)

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